Isoapoptolidin
Description
Overview of Macrolide Natural Products and Their Research Significance
Macrolide natural products are defined by their macrocyclic lactone ring, typically ranging from 12 to over 20 atoms, often substituted with one or more deoxy sugar moieties. wikipedia.org Produced primarily by microorganisms, particularly Streptomyces species and other actinomycetes, these compounds exhibit a broad spectrum of biological activities. bohrium.comnih.govresearchgate.netfrontiersin.org Their research significance stems from their proven utility as therapeutic agents, notably as antibiotics targeting bacterial protein synthesis by binding to the 50S ribosomal subunit. wikipedia.orgresearchgate.net Beyond their antimicrobial applications, macrolides like rapamycin (B549165) have demonstrated immunosuppressant properties, while others show promise in treating inflammatory conditions and certain cancers. wikipedia.orgnih.gov The intricate structures of macrolides present synthetic challenges but also offer numerous opportunities for chemical modification to enhance potency, alter specificity, and overcome resistance mechanisms. bohrium.comresearchgate.net
The Apoptolidin (B62325) Family of Glycomacrolides: Discovery and Background
The apoptolidin family of glycomacrolides was discovered through phenotypic screening programs aimed at identifying compounds that selectively induce apoptosis, or programmed cell death, in oncogene-transformed cells. biorxiv.orgnih.govresearchgate.net Apoptolidin A, the founding member of this family, was isolated from the bacterium Nocardiopsis sp. nih.govcellpathway.commedchemexpress.comtoku-e.com Its discovery was significant due to its remarkable selectivity in inducing apoptosis in transformed cell lines, such as E1A-transformed rat fibroblasts, while showing minimal toxicity to normal cells. biorxiv.orgnih.govresearchgate.netmedchemexpress.comacs.orgacs.org This selective cytotoxicity positioned apoptolidin A as a promising lead for cancer therapy. biorxiv.orgacs.orgacs.org Structurally, apoptolidin A features a 20-membered macrolactone ring system decorated with several deoxy sugars and a cyclic hemiacetal. cellpathway.com Further research into the mechanism of action of apoptolidin A revealed its activity as a potent inhibitor of mitochondrial F0F1-ATPase, a key enzyme in cellular energy production. biorxiv.orgnih.govresearchgate.netcellpathway.commedchemexpress.comacs.orgnih.gov The unique structure and selective biological activity of apoptolidin A have spurred extensive research into its biosynthesis, synthesis, and the exploration of related congeners. researchgate.netresearchgate.netnih.gov
Historical Context of Isoapoptolidin Identification as an Apoptolidin Isomer
This compound was identified as an isomer of apoptolidin during research efforts focused on the isolation, characterization, and synthesis of apoptolidin. nih.govcellpathway.comacs.orgnih.govacs.orgnih.gov Its presence was initially noted in crude fermentation extracts of the Nocardiopsis sp. organism that produces apoptolidin. cellpathway.comnih.govacs.org Researchers encountered this compound as a compound that coeluted with apoptolidin during chromatographic separation, complicating the isolation of pure apoptolidin. acs.org Further investigation revealed that apoptolidin could isomerize to this compound, particularly under certain conditions, such as treatment with methanolic triethylamine (B128534). cellpathway.comnih.govacs.org This isomerization establishes an equilibrium mixture containing both apoptolidin and this compound. cellpathway.comnih.govacs.org Structural analysis, primarily through NMR spectroscopy, confirmed this compound as a ring-expanded isomer of apoptolidin. cellpathway.comacs.orgnih.gov Specifically, the isomerization involves a 1,2-acyl migration, resulting in a 21-membered macrolactone ring in this compound, in contrast to the 20-membered ring of apoptolidin. cellpathway.com The identification and characterization of this compound were crucial for understanding the stability and behavior of apoptolidin during isolation, purification, and biological assays. nih.govacs.org
Key Structural Difference: Apoptolidin vs. This compound
| Feature | Apoptolidin | This compound |
| Macrolactone Ring Size | 20-membered | 21-membered |
| Isomerization | Can isomerize to this compound | Isomer of Apoptolidin |
| Formation | Produced by Nocardiopsis sp. | Found in extracts, formed by isomerization |
Research into this compound has also included the examination of its biological activity compared to apoptolidin. Studies have shown that this compound's ability to inhibit mitochondrial F0F1-ATPase is significantly less potent than that of apoptolidin, indicating that the structural difference resulting from the ring expansion impacts its biological activity. acs.orgnih.govnih.gov The discovery and characterization of this compound have contributed to a deeper understanding of the chemistry and biology of the apoptolidin family of natural products.
Comparison of F0F1-ATPase Inhibition
| Compound | Ki (Yeast ATPase Assay) |
| Apoptolidin | 0.38 µM cellpathway.com |
| This compound | >100 µM cellpathway.com |
Structure
2D Structure
Properties
IUPAC Name |
21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXVQPJBLGABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849557 | |
| Record name | PUBCHEM_71433817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1129.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476647-30-0 | |
| Record name | PUBCHEM_71433817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Structural Elucidation of Isoapoptolidin
Isolation Strategies from Fermentation Broths of Nocardiopsis sp.
Apoptolidin (B62325) A was initially isolated from the fermentation of Nocardiopsis sp. through an activity-based screening process nih.gov. Subsequent investigations into the producing organism have led to the identification and isolation of additional apoptolidins, including apoptolidins E and F nih.gov. Crude fermentation extracts of Nocardiopsis sp. have been found to contain isoapoptolidin alongside apoptolidins A-F nih.govcellpathway.comacs.org.
Isolation procedures typically involve the extraction of the fermentation broth with organic solvents, such as ethyl acetate, to obtain a crude mixture nih.gov. This crude extract contains a variety of apoptolidins and this compound nih.govcellpathway.comacs.org. Initial separation efforts using techniques like flash column chromatography on normal-phase silica (B1680970) have shown that this compound coelutes with apoptolidin but has a slightly lower Rf value, allowing for partial separation acs.org. Further purification to obtain pure this compound has proven challenging with standard normal-phase or reverse-phase HPLC methods acs.org. However, enriched solutions of this compound in solvents like chloroform (B151607) or acetonitrile (B52724) have been observed to yield pure this compound as white filamentous crystals upon standing at room temperature acs.org.
Isomerization Pathways of Apoptolidin to this compound: Chemical Transformations and Stability Considerations
This compound is recognized as a ring-expanded macrolide isomer of apoptolidin acs.orgresearchgate.netnih.gov. The isomerization of apoptolidin to this compound can occur under certain chemical conditions and has also been observed during the isolation process and under cell assay conditions cellpathway.comacs.orgnih.govnih.gov.
Base-Catalyzed Acyl Migration and Ring Expansion Mechanism
The isomerization of apoptolidin to this compound is primarily attributed to a base-catalyzed acyl migration cellpathway.comlookchem.comacs.org. This rearrangement involves the migration of an acyl group from the C-19 hydroxyl group to the C-20 hydroxyl group cellpathway.comlookchem.comacs.org. This intramolecular transesterification results in the expansion of the 20-membered lactone ring of apoptolidin to a 21-membered lactone in this compound cellpathway.comacs.org.
The mechanism is catalyzed by base cellpathway.comacs.org. For instance, treating a sample of apoptolidin in methanol (B129727) with a trace amount of triethylamine (B128534) leads to equilibration with this compound cellpathway.comacs.org.
Equilibrium Studies and Interconversion Dynamics
The isomerization between apoptolidin and this compound is a reversible process, and the two compounds can exist in equilibrium cellpathway.comacs.orgnih.govacs.org. Treatment of apoptolidin with methanolic triethylamine establishes an equilibrium mixture of this compound and apoptolidin cellpathway.comnih.gov. Studies have shown that this equilibrium favors this compound, resulting in a ratio of approximately 1.4:1 (this compound:apoptolidin) cellpathway.comnih.govacs.org.
The interconversion dynamics are influenced by conditions such as pH and temperature. While this compound is reported to be stable as a solution in methanol at -20 °C for up to six months, both apoptolidin and this compound can interconvert in aqueous solutions at ambient temperature acs.orgacs.org. This suggests that the isomerization can occur under biologically relevant conditions acs.orgresearchgate.netnih.gov.
Despite the interconversion, studies on the stability of apoptolidin derivatives have shown that peracetylated apoptolidin is considerably more stable than apoptolidin and exhibits a reduced tendency to rearrange cellpathway.comacs.org.
Advanced Spectroscopic Techniques for this compound Structure Determination
The structural determination of this compound, as well as other apoptolidins, relies heavily on advanced spectroscopic techniques nih.govnih.govnih.govnih.govlookchem.comacs.orgresearchgate.netacs.org. These methods provide detailed information about the molecular connectivity, functional groups, and three-dimensional arrangement of atoms gmu.eduorgchemboulder.comstudypug.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., COSY, HMBC)
NMR spectroscopy is a crucial tool for elucidating the structure of this compound nih.govnih.govnih.govnih.govacs.org. Extensive NMR analysis, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, is employed to assign the structure nih.govnih.govacs.org.
Techniques such as Correlation Spectroscopy (COSY) help in identifying coupled protons and establishing proton-proton connectivity within the molecule nih.govnih.govacs.orgacs.org. Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for determining carbon-proton connectivity across multiple bonds, which is essential for piecing together the carbon skeleton and the positions of substituents nih.govnih.govacs.orgacs.org. Other NMR techniques like TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide complementary information about spin systems, direct carbon-proton correlations, and spatial proximity of protons, respectively, aiding in the full structural assignment and conformational analysis nih.govacs.orgacs.org.
Comparison of NMR data between apoptolidin and this compound reveals similarities in certain regions, such as the hemi-ketal structure and glycoside linkages, while highlighting differences that indicate the structural rearrangement in this compound nih.govacs.org.
High-Resolution Mass Spectrometry Applications in Isomer Characterization
High-Resolution Mass Spectrometry (HRMS) plays a significant role in the characterization of this compound, particularly in determining its molecular formula and distinguishing it from its isomer, apoptolidin nih.govacs.orgamazonaws.comnih.gov. HRMS provides accurate mass measurements, allowing for the precise determination of the elemental composition of the compound gmu.edustudypug.com. This is essential for confirming that this compound is indeed an isomer of apoptolidin, possessing the same molecular formula but a different structural arrangement nih.gov. The molecular formula for apoptolidin A, for instance, has been determined by high-resolution mass spectrometric analysis acs.org. HRMS can also be used to analyze fragmentation patterns, which can provide further clues about the structure of the molecule gmu.edu.
Chemical Synthesis and Derivatization of Isoapoptolidin and Analogs
Strategies for Total Synthesis of Apoptolidinone (Aglycone) and Glycosylated Macrolactones
The total synthesis of apoptolidinone (the aglycone of apoptolidin) and the fully glycosylated apoptolidin (B62325) has been a significant endeavor in organic chemistry. Several research groups have reported total syntheses of apoptolidinone A acs.orglookchem.com. The total synthesis of the fully glycosylated apoptolidin A was reported by the groups of Nicolaou and Koert acs.org.
Synthetic strategies towards apoptolidinone have often employed a linear approach where the seco acid precursor is assembled and subsequently cyclized via macrolactonization lookchem.com. For instance, one approach to apoptolidinone involved dividing the molecule retrosynthetically into four fragments, coupled through diastereoselective aldol (B89426) reactions, a Grubbs cross-metathesis reaction, and an intramolecular Suzuki–Miyaura cross-coupling reaction lookchem.com. Construction of one fragment began from (S)-malic acid lookchem.com.
The total synthesis of apoptolidin A involved the assembly of key fragments using technologies such as dithiane coupling or Horner-Wadsworth-Emmons coupling cornellpharmacology.org. The final stages featured a Stille coupling, a Yamaguchi lactonization, glycosidations to attach the sugar moieties, and final deprotection cornellpharmacology.org. The developed synthetic technology has also been applied to the construction of several apoptolidin analogues cornellpharmacology.org.
The complexity of the apoptolidin structure, featuring an unsaturated 20-membered macrolide, a six-membered hemiketal, and three hexose (B10828440) sugars, necessitates sophisticated synthetic methodologies lookchem.com. The aglycone, apoptolidinone A, has been synthesized by several groups acs.orgmdpi.com.
Semisynthetic Routes to Isoapoptolidin and Apoptolidin Derivatives
Semisynthetic approaches offer alternative routes to access this compound and various apoptolidin derivatives, often starting from the natural product itself or fermentation extracts. This compound, a ring-expanded macrolide isomer of apoptolidin, has been isolated from crude fermentation extracts of the apoptolidin-producing microorganism Nocardiopsis sp. acs.orgcellpathway.comnih.gov.
Apoptolidin can isomerize to this compound. Treatment of apoptolidin with methanolic triethylamine (B128534) establishes an equilibrium mixture of this compound and apoptolidin, typically in a 1.4:1 ratio (this compound:apoptolidin) acs.orgcellpathway.comnih.gov. This isomerization is presumably the result of a 1,2-acyl migration cellpathway.com. The rate of this isomerization has been measured under biologically relevant conditions and found to approach equilibrium within the timeframe of most cell-based assays acs.orgresearchgate.net.
Semisynthetic strategies have also been employed to prepare various apoptolidin derivatives to study their properties and structure-activity relationships cellpathway.comresearchgate.net.
Controlled Isomerization and Derivative Preparation (e.g., Peracetylated, Deglycosylated)
Controlled isomerization is a key method for obtaining this compound from apoptolidin, as described above using methanolic triethylamine acs.orgcellpathway.comnih.gov.
Semisynthesis allows for the preparation of specific derivatives, such as peracetylated and deglycosylated forms of apoptolidin acs.orgcellpathway.comnih.gov. For example, a peracetylated derivative, apoptolidin hexaacetate, has been prepared cellpathway.com. This derivative is considerably more stable than apoptolidin and shows a lesser tendency to rearrange or decompose even upon extended treatment with triethylamine cellpathway.com.
Selective deglycosylation of apoptolidin has also been pursued semisynthetically acs.orgcellpathway.comnih.gov. Attempts to remove the sugars of apoptolidin using acidic methanolysis have typically resulted in the isolation of sugar methyl glycosides or C-27 deglycosylation accompanied by dehydration within the cyclic hemiacetal cellpathway.com. However, treatment of apoptolidin hexaacetate with anhydrous methanolic hydrochloric acid can result in rapid and high-yielding deglycosylation at C-28 cellpathway.com. This semisynthetic approach has provided a peracetylated/deglycosylated derivative that has served as a synthetic target cellpathway.com.
Studies on these semisynthetic derivatives have provided insights into the importance of specific functional groups, such as free hydroxyl groups, for the biological activity of apoptolidin cellpathway.com. For instance, apoptolidin derivatives with modified or removed sugar moieties or acetylation often show significantly reduced activity compared to the parent compound cellpathway.com.
Fragment Synthesis and Assembly Methodologies in Complex Macrolide Construction
The synthesis of complex macrolides like apoptolidin often relies on the convergent assembly of smaller, more manageable fragments cornellpharmacology.orgresearchgate.net. This fragment-based approach allows for the stereocontrolled construction of different parts of the molecule before joining them together in later steps.
Key methodologies employed in the synthesis of apoptolidin and its fragments include stereoselective aldol reactions, which are crucial for setting multiple stereocenters along the polypropionate chain acs.orgresearchgate.net. Cross-coupling reactions, such as the Stille coupling and intramolecular Suzuki–Miyaura coupling, have been utilized for joining fragments and forming the macrolactone ring acs.orglookchem.comcornellpharmacology.org. Grubbs cross-metathesis reactions have also been employed to install specific functionalities and connect fragments acs.orglookchem.com.
The retrosynthetic analysis of apoptolidin often involves dissecting the molecule into several key building blocks or fragments cornellpharmacology.orgresearchgate.net. The synthesis of these fragments requires the application of various asymmetric synthetic methods to establish the correct stereochemistry mdpi.com. For example, the C1–C11 fragment and the C16–C28 fragment of apoptolidinone have been targets for method development in asymmetric synthesis mdpi.com.
The assembly of these fragments into the final macrolide structure involves carefully orchestrated coupling reactions and functional group transformations cornellpharmacology.org. Methodologies like Yamaguchi macrolactonization have been used to form the large lactone ring cornellpharmacology.org. Glycosidation reactions are then necessary to attach the sugar residues to the macrolactone core in the synthesis of the fully glycosylated apoptolidin cornellpharmacology.org.
The development of efficient and stereoselective methods for fragment synthesis and assembly remains critical for accessing apoptolidin, this compound, and their diverse analogs for further study.
Molecular Mechanisms of Action and Cellular Target Engagement of Isoapoptolidin
Inhibition of Mitochondrial ATP Synthase: F0F1-ATPase as a Primary Target
Isoapoptolidin functions as an inhibitor of mitochondrial F0F1-ATP synthase. nih.govcellpathway.comnih.govnih.govnih.govsemanticscholar.orgwindows.netnih.govresearchgate.net This inhibition affects the enzyme's ability to synthesize ATP, the main energy currency of the cell. nih.govwikipedia.org Studies have shown that this compound can potently down-regulate intracellular levels of viral RNA and virus yield in the supernatant, similar to other ATP synthase inhibitors. nih.gov
Comparative Analysis of this compound and Apoptolidin (B62325) Potency on ATP Synthase Inhibition
Comparative studies have indicated that this compound is less potent at inhibiting F1F0-ATP synthase compared to apoptolidin A. This compound A is reported to be 10-fold less potent than apoptolidin A in this regard. nih.govresearchgate.net
Here is a table summarizing the comparative potency:
| Compound | Target | Relative Potency (vs. Apoptolidin A) |
| Apoptolidin A | F0F1-ATP Synthase | 1x |
| This compound A | F0F1-ATP Synthase | 0.1x |
Note: Potency is based on inhibition of F1F0-ATP synthase.
Distinct Binding Sites and Modes of Inhibition Compared to Classical Inhibitors (e.g., Oligomycin)
Apoptolidin family glycomacrolides, which include this compound, have been shown to act via distinct mechanisms and bind to different sites on ATP synthase compared to classical inhibitors like oligomycin (B223565). biorxiv.orgnih.gov While oligomycin is known to target the F0 region, specifically interacting with the c-ring, apoptolidin and related compounds are reported to target the F1 region of ATP synthase. biorxiv.orgnih.govunibo.it This suggests that this compound, as an isomer of apoptolidin, likely shares this characteristic of targeting the F1 domain, although specific binding details for this compound itself are less extensively documented compared to apoptolidin. Oligomycin binds to the F0 domain and prevents proton translocation. nih.govunibo.it
Structural Insights into Glycomacrolide-ATP Synthase Interactions (e.g., Cryo-Electron Microscopy, Deep Mutational Scanning)
Structural studies, including cryo-electron microscopy (cryo-EM), have been employed to investigate the interactions between apoptolidin family glycomacrolides and ATP synthase. Cryo-EM of apoptolidin and ammocidin-ATP synthase complexes has revealed a novel shared mode of inhibition. nih.gov Deep mutational scanning of the binding interface has also been used to identify resistance mutations, further confirming the binding site. nih.gov These structural approaches provide insights into how these macrolides interact with specific subunits of the ATP synthase, particularly within the F1 region, and how this interaction leads to inhibition. windows.netnih.govelifesciences.orgnih.govfrontiersin.orgelifesciences.org
Role of Oxidative Phosphorylation (OXPHOS) Inhibition in Cellular Responses
Inhibition of oxidative phosphorylation (OXPHOS) by compounds like this compound can lead to significant cellular responses. nih.govcellpathway.comresearchgate.netgoogle.com By blocking ATP synthesis, these inhibitors disrupt the cell's primary energy production pathway. nih.govwikipedia.orgcusabio.com This can lead to a decrease in cellular ATP levels, impacting various energy-dependent processes. wikipedia.org Inhibition of OXPHOS has been explored as a strategy in various contexts, including potentially affecting viral replication and influencing cellular fate. nih.govnih.govnih.govoncotarget.com
Modulation of Cellular Signaling Pathways (e.g., AMP-activated Protein Kinase Activation)
Inhibition of ATP synthase and the consequent reduction in ATP levels can lead to the activation of AMP-activated protein kinase (AMPK). nih.govcellpathway.comwikipedia.org AMPK is a key cellular energy sensor that is activated when the ratio of AMP to ATP increases. wikipedia.orgnih.govnih.gov Activation of AMPK can trigger various downstream effects aimed at conserving energy and restoring energy homeostasis. wikipedia.org While apoptolidins A and C have been shown to activate AMPK in metabolically sensitive cell types, the specific effect of this compound on AMPK activation is likely similar due to its shared mechanism of ATP synthase inhibition. nih.govresearchgate.net
Investigation of Other Potential Molecular Targets and Pleiotropic Effects
While mitochondrial ATP synthase is considered a primary target, investigations into other potential molecular targets and pleiotropic effects of this compound and related compounds are ongoing. nih.govunibo.itdntb.gov.ua Pleiotropy refers to the ability of a single molecule to have multiple effects on different biological processes or targets. nih.gov Given the complex nature of cellular signaling and metabolism, it is possible that inhibiting a central component like ATP synthase could indirectly influence other pathways. oncotarget.comnih.gov Additionally, some studies on related macrolides have explored other potential interactions, although direct evidence for multiple primary targets of this compound beyond ATP synthase is limited in the provided information. unibo.itdntb.gov.ua
Structure Activity Relationship Sar Studies of Isoapoptolidin and Its Analogs
Impact of Glycosyl Units on Biological Activity and Target Binding
The glycosyl units attached to the macrolactone core of isoapoptolidin and apoptolidin (B62325) play a significant role in their biological activity and interaction with their molecular target, mitochondrial F0F1-ATPase researchgate.netnih.gov.
Significance of C27 Disaccharide and C9 Monosaccharide
Research indicates that the C27 disaccharide is more significant for the cell cytotoxicity of apoptolidin family compounds than the C9 monosaccharide researchgate.netnih.gov. Studies involving chemical degradation and synthesis of analogs have supported this observation nih.gov. While the loss of the disaccharide on apoptolidin H reduces its activity significantly (by >10 fold), some residual activity is retained, suggesting the macrolide core also contributes to activity and shares a binding mode biorxiv.org. The C9 2-deoxyglucose has been identified as a site that can tolerate modification while largely retaining nanomolar cytotoxicity, making it a suitable position for introducing probes for target identification studies nih.govbiorxiv.org.
Contributions of Macrolactone Core Functionality to Activity
The macrolactone core of apoptolidin family members is crucial for their biological activity, particularly their ability to inhibit mitochondrial ATP synthase nih.govbiorxiv.org. While apoptolidin and this compound share structural similarities, differences in their macrolactone cores and the positioning of glycosyl units contribute to variations in their bioactivity nih.gov. This compound's ability to inhibit mitochondrial F0F1-ATPase is reported to be over 10-fold less potent than that of apoptolidin acs.orgresearchgate.net. This difference in activity highlights the importance of the macrolactone conformation and substitution pattern for optimal target interaction. The macrolide core is described as being buried deeply inside the binding pocket of ATP synthase, interacting with multiple hydrophobic residues biorxiv.org.
Design and Evaluation of this compound Analogs and Probes for SAR Elucidation
The synthesis and evaluation of this compound analogs and related apoptolidin derivatives have been instrumental in understanding the SAR of this class of compounds and identifying their molecular targets figshare.comnih.govnih.govvanderbilt.eduacs.orgweebly.comacs.orgstanford.edu. Chemical degradation and synthetic approaches have yielded numerous analogs, allowing for systematic SAR analysis nih.gov.
Photoaffinity Labeling and Chemoproteomics for Target Identification
Photoaffinity labeling (PAL) combined with chemoproteomics has been a powerful strategy for the unbiased identification of protein targets of small molecules, including apoptolidin family members springernature.comnih.govnih.govchemrxiv.org. This technique involves synthesizing a probe that contains a photoreactive group and an affinity tag, allowing for covalent binding to the target protein upon irradiation with light nih.gov. Photoaffinity probe analogs of apoptolidin family macrolides have been synthesized to identify their molecular target nih.gov. Modification at the C9 2-deoxyglucose position has been utilized for probe introduction, as this site can tolerate modification with retention of cytotoxicity nih.govbiorxiv.org. These studies have supported the identification of the F1 subcomplex of mitochondrial ATP synthase as a target of apoptolidin A nih.gov. Chemoproteomics, often coupled with PAL, allows for the comprehensive analysis of protein interactions and the deconvolution of protein targets in complex biological systems springernature.comnih.govchemrxiv.org.
Rational Design of Analogues based on Mechanistic Insights
Rational design of this compound analogs and related compounds has been guided by mechanistic insights gained from SAR studies and target identification nih.govchemrxiv.org. Understanding the role of specific functional groups, glycosyl units, and the macrolactone core in target binding and biological activity allows for the design of new molecules with potentially improved properties or altered selectivity gardp.orgwikipedia.orgnih.govnih.gov. For instance, attempts have been made to synthesize analogs that prevent the isomerization of apoptolidin to the less active this compound, although some modifications aimed at blocking this isomerization have led to a loss of activity figshare.com. The synthesis of "chimeric" analogs combining features of different macrolides has also been explored to investigate cross-affinity for different ATPases figshare.com. Rational design based on docking studies has also been applied in the study of other natural product derivatives to identify key interactions with their targets researchgate.net.
Here is a summary of some research findings related to the impact of glycosyl units and macrolactone core on activity:
| Structural Feature | Impact on Biological Activity (vs. Apoptolidin) | Notes | Source(s) |
| C27 Disaccharide | More significant for cytotoxicity | Loss reduces activity significantly, but some residual activity remains | researchgate.net, nih.gov, biorxiv.org |
| C9 Monosaccharide | Less significant for cytotoxicity | Tolerates modification with retention of activity | researchgate.net, nih.gov, nih.gov |
| Macrolactone Core | Crucial for ATP synthase inhibition | Differences contribute to reduced activity of this compound | nih.gov, biorxiv.org |
| This compound (vs. Apoptolidin) | >10-fold less potent inhibition of F0F1-ATPase | Ring-expanded isomer | researchgate.net, acs.org |
Advanced Methodologies in Isoapoptolidin Research
Application of Advanced Spectroscopic and Structural Biology Techniques (e.g., Cryo-EM, NMR)
Advanced spectroscopic and structural biology techniques play a vital role in determining the precise three-dimensional structure of Isoapoptolidin and its complexes with target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for studying the dynamics and structure of biological macromolecules in solution, including proteins and nucleic acids, is applicable to understanding this compound's behavior and interactions. creative-biostructure.com While traditional NMR is most successful with smaller proteins, advances have expanded its ability to probe larger biological machinery. chemrxiv.org In-cell NMR allows for the investigation of molecules within living cells, providing insights into their conformations and interactions in a native environment. creative-biostructure.com
Cryo-Electron Microscopy (Cryo-EM) has emerged as a transformative technique in structural biology, enabling high-resolution imaging of large protein complexes without the requirement for crystallization, which is often a bottleneck for traditional X-ray crystallography. thermofisher.com This is particularly valuable for understanding how this compound might interact with large cellular components or protein assemblies. Cryo-EM provides key information on drug targets and disease mechanisms by allowing direct visualization of molecular mechanisms in their native states. thermofisher.com While the search results did not provide specific examples of Cryo-EM or high-resolution NMR studies directly on this compound itself, these techniques are broadly applied in natural product research to determine the structures of complex molecules and their biological targets, which is essential for understanding their function and guiding further research and optimization efforts. inext-discovery.eumdpi.com
Chemical Biology Approaches for Mechanistic Deconvolution
Chemical biology approaches are instrumental in dissecting the molecular mechanisms by which this compound exerts its biological effects. These strategies often involve the synthesis of modified versions of this compound or the use of chemical probes to identify and characterize its cellular targets and downstream signaling pathways. The interface of organic chemistry, biology, and medicine is a key area where such mechanistic studies are conducted, often focusing on the stereochemistry and mechanism of action of natural products and their interactions with enzymes. jhu.edu Chemical proteomics technology, for example, can be used for target identification of bioactive compounds. hksccb.hk Mechanistic studies at the chemical-biology interface are crucial for translating basic research into potential therapeutic applications. arxiv.org While specific chemical biology studies on this compound's mechanism were not detailed in the search results, the application of these methods is a standard practice in natural product research to understand how compounds like this compound interact with biological systems at a molecular level. This involves developing innovative analytical technologies and applying them to biomedical research and drug discovery. hksccb.hk
Computational Chemistry and Molecular Modeling in Lead Optimization
Computational chemistry and molecular modeling techniques are increasingly applied in the research and optimization of lead compounds, including natural products like this compound. These methods utilize computer simulations to predict molecular properties, binding affinities, and potential interactions with biological targets. benthambooks.comjubilantbiosys.com This can aid in refining the profiles of preclinical lead candidates to enhance their likelihood of successful progression. eyesopen.com
Techniques such as ligand-based drug design (LBDD), structure-based drug design (SBDD), and molecular dynamics simulations are employed to gain insights into the behavior of molecules and their complexes. jubilantbiosys.com Computational chemistry can assist in lead generation and optimization, database management, and the development of new computational methods for simulating chemical phenomena and analyzing biological activity. benthambooks.com Specifically in lead optimization, computational approaches can help fine-tune biological activity and properties. eyesopen.com Advanced force fields can be used to accurately calculate free-energy perturbation for binding affinity predictions, which is a key aspect of optimizing lead compounds. xtalpi.com While the search results mention mechanistic and computational studies related to this compound in the context of stereochemical control biolab.si, detailed findings on the specific application of computational chemistry for this compound lead optimization were not extensively provided. However, the general principles and techniques of computational chemistry are widely applicable to natural products and are essential for guiding the rational design of improved analogs with enhanced efficacy and desirable properties. jubilantbiosys.compihealthsciences.com
Future Research Directions and Drug Discovery Perspectives
Development of Novel Isoapoptolidin Analogues for Enhanced Specificity
The exploration of this compound as a scaffold for developing novel analogues is a key area of future research. Studies on apoptolidin (B62325) and its naturally occurring analogues, such as apoptolidins B, C, E, and F, have provided valuable insights into the structural features influencing biological activity and selectivity. nih.govresearchgate.netbiorxiv.org The natural production and isolation of these analogues offer readily accessible structures for further synthetic modification and study. nih.gov
Semisynthetic and total synthesis approaches have been instrumental in generating a diverse array of apoptolidin derivatives to probe structure-activity relationships. researchgate.netacs.orgresearchgate.netacs.org Applying these methodologies to the this compound scaffold could yield analogues with altered biological profiles, potentially leading to enhanced specificity for particular cell types or molecular targets beyond F0F1-ATPase, or modulating the interaction with F0F1-ATPase in a distinct manner compared to apoptolidin. The strategy of constructing "chimeric" analogues has been mentioned as a way to investigate specificity, a concept that could be extended to this compound derivatives. amazonaws.com Future research will likely focus on targeted modifications of the macrolide core and glycosylation patterns of this compound to fine-tune its interactions with biological targets and improve its therapeutic index.
Strategies for Overcoming Instability and Improving in vitro Stability
The isomerization of apoptolidin to this compound, particularly under basic conditions, underscores the importance of stability considerations for this class of compounds. acs.orgresearchgate.netacs.org While this compound has been reported to be stable in solution, further studies are needed to fully characterize its stability under various physiological and formulation conditions relevant to drug development. vanderbilt.edu
General strategies for improving the stability of anticancer drugs, such as the development of prodrugs and the use of nanocarriers, could be explored for this compound. nih.gov Prodrug approaches could involve reversible modifications to labile functional groups, protecting the molecule from degradation until it reaches its target site. Nanocarriers, such as polymeric micelles or cyclodextrins, could encapsulate this compound, enhancing its solubility and protecting it from enzymatic degradation or isomerization in biological fluids. nih.gov Research into the specific degradation pathways of this compound under relevant conditions will be crucial for designing effective stabilization strategies.
Exploration of this compound Scaffolds in Target-Based Drug Discovery
The identification of mitochondrial F0F1-ATPase as a target for apoptolidin family compounds, including this compound, provides a clear starting point for target-based drug discovery efforts utilizing the this compound scaffold. biorxiv.orgresearchgate.netacs.org Although this compound exhibits lower F0F1-ATPase inhibitory activity compared to apoptolidin, understanding its specific binding interactions with the enzyme, potentially through techniques like photoaffinity labeling and cryo-electron microscopy that have been applied to apoptolidin A, could inform the design of this compound analogues with modulated F0F1-ATPase activity or altered selectivity towards different cellular contexts. biorxiv.org
Target-based drug discovery involves identifying and validating molecular targets associated with a disease and then screening or designing compounds that modulate the activity of these targets. sciltp.comresearchgate.netyoutube.com Given the role of F0F1-ATPase in cellular energy metabolism and its potential implications in cancer, the this compound scaffold could be explored for developing modulators of this enzyme with distinct properties. biorxiv.orgacs.org Furthermore, the exploration of potential secondary biological targets or more complex modes of action for apoptolidin analogues suggests that this compound may also interact with other cellular components, which warrants further investigation using unbiased target identification approaches. acs.org Scaffold hopping strategies, which involve replacing the core structure while retaining key interactions, could be employed to generate novel chemical entities based on the this compound scaffold that target F0F1-ATPase or other identified targets. nih.govbiosolveit.de
Advances in Synthetic Accessibility for Research and Development
The complexity of the this compound macrolide structure presents significant challenges for its chemical synthesis. Advances in synthetic methodologies are crucial to ensure a reliable and scalable supply of this compound and its analogues for extensive research and development. Total synthesis efforts towards apoptolidin and its aglycone, apoptolidinone, have been reported, highlighting various strategies for constructing the complex macrocycle and incorporating the stereochemistry. researchgate.netacs.org
Q & A
Q. What steps ensure ethical rigor in this compound research involving animal models?
- Answer: Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines. Minimize animal numbers via power analysis and use humane endpoints. Report anesthesia, analgesia, and euthanasia protocols in detail. Share raw data via repositories like Figshare or Zenodo for transparency .
Q. How can the reproducibility of this compound’s bioactivity data be improved across laboratories?
- Answer: Standardize cell culture conditions (e.g., passage number, serum batches). Distribute reference samples of this compound with certificates of analysis (CoA). Use orthogonal assays (e.g., flow cytometry for apoptosis, Western blot for caspase activation) to confirm findings. Publish full experimental metadata, including instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
